Physicochemical Profile vs. Unsubstituted Core Scaffold
2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione possesses a distinct physicochemical signature compared to the unsubstituted cyclohexane-1,3-dione core. This is reflected in its predicted LogP (0.63) and pKa (1.89) , which are calculated values that differ substantially from the parent scaffold. The introduction of the acetyl, chloro, and dimethyl groups significantly alters its lipophilicity and ionizability, which are critical determinants of its behavior in biological systems and synthetic applications.
| Evidence Dimension | Calculated Hydrophobicity (LogP) and Ionization (pKa) |
|---|---|
| Target Compound Data | Predicted LogP = 0.63 ; Predicted pKa = 1.89 |
| Comparator Or Baseline | Unsubstituted cyclohexane-1,3-dione (CAS 504-02-9). LogP and pKa values for the core are not directly comparable due to the dramatic structural difference and absence of substituents. |
| Quantified Difference | N/A (Class-level inference due to lack of direct comparator data) |
| Conditions | Predicted values from ACD/Labs or similar software as reported by chemical databases. |
Why This Matters
These predicted physicochemical properties are essential for predicting membrane permeability, solubility, and formulation requirements, differentiating it from simpler cyclohexane-1,3-diones and guiding its selection as a more lipophilic and acidic analog for specific applications.
